molecular formula C24H26N2O3 B4112958 N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide

N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide

Cat. No.: B4112958
M. Wt: 390.5 g/mol
InChI Key: DECMOPXKWHOEAY-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide: is an organic compound that features a complex structure with a nitrophenyl group, a phenyl group, and an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide typically involves multiple steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is often introduced through a Friedel-Crafts alkylation reaction.

    Nitration of Phenyl Group: The phenyl group is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.

    Amide Formation: The final step involves the formation of the amide bond through a reaction between the nitrated phenyl intermediate and the adamantyl intermediate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro group in N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

    Oxidation: The phenyl and adamantyl groups can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products

    Reduction: N-(2-aminophenyl)-2-(3-phenyl-1-adamantyl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Oxidized derivatives of the phenyl and adamantyl groups

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it may serve as a lead compound for the development of new pharmaceuticals.

    Materials Science: The compound’s unique structural features could make it useful in the design of new materials with specific properties.

    Biological Studies: It may be used as a probe to study various biological processes due to its ability to interact with different molecular targets.

Mechanism of Action

The mechanism by which N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the adamantyl group might enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide: can be compared with other nitrophenyl and adamantyl derivatives.

    N-(2-nitrophenyl)-2-adamantylacetamide: Lacks the phenyl group, which may affect its chemical properties and applications.

    N-(2-aminophenyl)-2-(3-phenyl-1-adamantyl)acetamide: The amino group instead of the nitro group could lead to different reactivity and biological activity.

Uniqueness

The presence of both the nitrophenyl and adamantyl groups in this compound makes it unique

Properties

IUPAC Name

N-(2-nitrophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c27-22(25-20-8-4-5-9-21(20)26(28)29)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECMOPXKWHOEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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